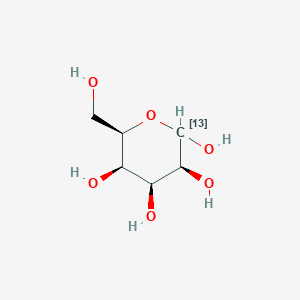

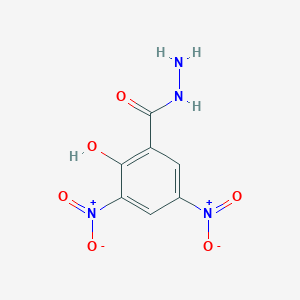

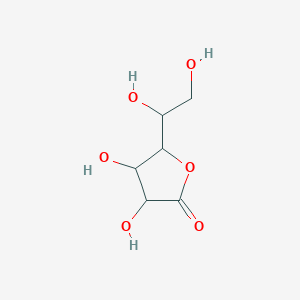

![molecular formula C10H14N2O5 B119643 [5'-13C]thymidine CAS No. 240407-53-8](/img/structure/B119643.png)

[5'-13C]thymidine

Overview

Description

Thymidine, also known as deoxythymidine, is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase .

Synthesis Analysis

Thymidine can be synthesized and characterized through different spectroscopic techniques such as 1H, 13C NMR, HR-EI-MS . It is also used in the thymidine incorporation assay, where a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division .

Molecular Structure Analysis

Thymidine is a small molecule with a molecular formula of C10H14N2O5 . It has a molecular weight of 242.229 Da .

Chemical Reactions Analysis

Thymidine is involved in various chemical reactions. It is a substrate for several enzymes including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Glucose-1-phosphate thymidylyltransferase .

Physical And Chemical Properties Analysis

Thymidine is a small molecule with a molecular formula of C10H14N2O5 . It has a molecular weight of 242.229 Da . It exists in solid form as small white crystals or white crystalline powder .

Scientific Research Applications

DNA Synthesis Tracking

[5’-13C]thymidine: is utilized in the tracking of DNA synthesis within cells. It is incorporated into newly synthesized DNA strands during the S-phase of the cell cycle, allowing researchers to monitor cell proliferation and understand cellular growth patterns .

Viral DNA Modification Studies

This compound plays a crucial role in studying the hypermodification of thymidine in viral DNA. Such modifications are often a defense mechanism against host endonucleases. Understanding these pathways can lead to insights into viral evolution and infection strategies .

Cancer Research

In oncology, [5’-13C]thymidine is used to label tumor cells to observe their replication rates. This can help in assessing the aggressiveness of cancer and the effectiveness of anti-proliferative drugs .

Stem Cell Research

Stem cell researchers use [5’-13C]thymidine to track stem cell division and differentiation. This is vital for understanding stem cell behavior and for developing regenerative medicine therapies .

Neurobiology

In neurobiology, [5’-13C]thymidine helps in mapping neuronal proliferation and brain development. It aids in the study of neurogenesis and the effects of various neurological disorders on brain cell turnover .

Immunology

[5’-13C]thymidine: is used in immunological studies to measure lymphocyte proliferation. This is important for vaccine development and understanding immune responses .

Developmental Biology

It is also used in developmental biology to study cell division patterns during embryogenesis, helping to elucidate the mechanisms of development .

Pharmacokinetics

In pharmacokinetics, [5’-13C]thymidine can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs, as it can serve as a biomarker for nucleoside analog drugs .

Mechanism of Action

Target of Action

[5’-13C]Thymidine, a variant of thymidine, primarily targets enzymes involved in DNA synthesis and repair . These include Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in the salvage pathway of DNA synthesis, where thymidine is converted into thymidine monophosphate (dTMP), which is further processed to become a building block of DNA .

Mode of Action

[5’-13C]Thymidine interacts with its targets by serving as a substrate. For instance, it is phosphorylated by thymidine kinase to form dTMP . This is a key step in the DNA salvage pathway, which is less energy-consuming compared to the de novo synthesis pathway . The conversion of thymidine to dTMP is essential for DNA synthesis and repair .

Biochemical Pathways

The primary biochemical pathway affected by [5’-13C]Thymidine is the DNA salvage pathway . In this pathway, thymidine is salvaged and converted back into dTMP, which is then further phosphorylated to form deoxythymidine triphosphate (dTTP), a direct precursor for DNA synthesis . This pathway is crucial for cell proliferation and DNA repair .

Pharmacokinetics

Thymidine is known to be absorbed and distributed in the body, and its metabolism involves its conversion to dtmp . The elimination route and half-life of [5’-13C]Thymidine are yet to be determined .

Result of Action

The action of [5’-13C]Thymidine results in the production of dTTP, which is incorporated into DNA during DNA synthesis . This plays a crucial role in cell proliferation and DNA repair . Moreover, thymidine has been found to decrease DNA damage and apoptosis in certain cancer cell lines .

Action Environment

Environmental factors such as nutrient availability can influence the action of [5’-13C]Thymidine. For instance, in nutrient-starved conditions, thymidine catabolism can supply carbon for glycolysis, contributing to cell survival . Furthermore, the action of [5’-13C]Thymidine can be influenced by the presence of other enzymes and metabolites in the cell, as well as by the cell’s energy status .

properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-CJLSWCASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)[13CH2]O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450542 | |

| Record name | [5'-13C]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5'-13C]thymidine | |

CAS RN |

240407-53-8 | |

| Record name | [5'-13C]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)

![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)